2-methoxy-5-methyl-N-propylaniline
Overview
Description
2-Methoxy-5-methyl-N-propylaniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a propyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-methyl-N-propylaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation:
Nitration and Reduction: Nitration of the aromatic ring followed by reduction to introduce the amino group.
Methoxylation: Introduction of the methoxy group through nucleophilic substitution.
Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products depend on the specific reactions but can include various substituted aniline derivatives, quinones, and other aromatic compounds .
Scientific Research Applications
2-Methoxy-5-methyl-N-propylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-propylaniline involves its interaction with specific molecular targets. The methoxy and methyl groups influence its electronic properties, affecting its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating various biochemical pathways .
Comparison with Similar Compounds
2-Methoxy-5-methylaniline: Lacks the propyl group, affecting its solubility and reactivity.
2-Methoxy-N-propylaniline: Lacks the methyl group, influencing its electronic properties.
5-Methyl-N-propylaniline: Lacks the methoxy group, altering its chemical behavior.
Uniqueness: 2-Methoxy-5-methyl-N-propylaniline’s unique combination of substituents provides distinct electronic and steric effects, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-propylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-7-12-10-8-9(2)5-6-11(10)13-3/h5-6,8,12H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQRFEFVLVWALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019633-33-0 | |
Record name | 2-methoxy-5-methyl-N-propylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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